Tert-butyl 4-[(2,5-dioxoimidazolidin-4-yl)methyl]piperidine-1-carboxylate
Description
Tert-butyl 4-[(2,5-dioxoimidazolidin-4-yl)methyl]piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 2,5-dioxoimidazolidin-4-ylmethyl substituent at the 4-position. This compound is of interest in medicinal chemistry for its structural similarity to protease inhibitors and kinase modulators.
Properties
IUPAC Name |
tert-butyl 4-[(2,5-dioxoimidazolidin-4-yl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4/c1-14(2,3)21-13(20)17-6-4-9(5-7-17)8-10-11(18)16-12(19)15-10/h9-10H,4-8H2,1-3H3,(H2,15,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPZWAIODVKAMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(2,5-dioxoimidazolidin-4-yl)methyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl ester group. The imidazolidinone moiety is then incorporated through a series of reactions involving appropriate reagents and catalysts. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-throughput screening and process optimization techniques ensures efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(2,5-dioxoimidazolidin-4-yl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Tert-butyl 4-[(2,5-dioxoimidazolidin-4-yl)methyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(2,5-dioxoimidazolidin-4-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison
The compound is compared below with a structurally related analogue from the literature: tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate (synthesized in ).
Structural Insights :
- The imidazolidinone group in the target compound provides a rigid, planar structure conducive to hydrogen bonding, whereas the thiazole ring in the compound offers sulfur-mediated electronic effects and aromaticity.
Key Differences :
- The target compound’s synthesis likely prioritizes imidazolidinone stability, while the compound requires sequential oxidation and amination steps for thiazole functionalization.
- Yields for the target compound’s coupling step are unverified but may parallel the 49% amination yield observed in due to similar reaction conditions.
Research Implications
- Compound : Optimizing the nitrobenzoyl group could enhance CDK9 selectivity.
Biological Activity
Tert-butyl 4-[(2,5-dioxoimidazolidin-4-yl)methyl]piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C14H22N2O4
- Molecular Weight : 282.34 g/mol
- CAS Number : 1423035-08-8
The presence of the imidazolidinone moiety is significant as it may contribute to the compound's interaction with biological targets.
This compound exhibits several mechanisms that underlie its biological activity:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to bacterial cell wall synthesis. Studies indicate that it may target enzymes similar to MenA in Mycobacterium tuberculosis, which is crucial for menaquinone biosynthesis .
- Antimicrobial Activity : Preliminary data suggest that this compound demonstrates antimicrobial properties, potentially effective against various strains of bacteria due to its ability to disrupt essential biological processes .
- Cytotoxic Effects : Research indicates that this compound may exhibit cytotoxicity toward certain cancer cell lines, making it a candidate for further investigation in oncology .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Antimycobacterial Activity
In a study focused on tuberculosis treatment, this compound was evaluated for its ability to inhibit MenA. The results indicated a strong inhibitory effect with an IC50 between 13 and 22 μM. This suggests potential for development as a therapeutic agent against Mycobacterium tuberculosis .
Case Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxic effects of the compound on various cancer cell lines. It was found to induce significant apoptosis, indicating its potential use in cancer therapies. However, specific IC50 values were not disclosed, warranting further research for quantitative analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
